(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-2-6-16(7-3-14)19-11-17(23-27-19)12-22-21(24)9-5-15-4-8-18-20(10-15)26-13-25-18/h2-11H,12-13H2,1H3,(H,22,24)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZWQNDTPCZXDY-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is a member of the acrylamide family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article synthesizes available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds derived from pyrazolo[1,5-a]pyrimidines have shown significant anticancer activity against various cell lines, including MDA-MB-231 and MCF-7 breast cancer cells . The compound may exhibit similar properties due to its structural analogies.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 29.1 | |
| Compound B | MCF-7 | 15.3 | |
| Compound C | MDA-MB-453 | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, docking studies have suggested that such compounds can bind effectively to target proteins involved in cancer progression .
Case Studies
A case study involving related compounds demonstrated that modifications in the substituents on the aromatic rings significantly influenced their biological activity. The introduction of electron-donating or withdrawing groups was found to enhance binding affinity and cytotoxicity against cancer cell lines .
Research Findings
In vitro studies have indicated that derivatives of acrylamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a promising avenue for further exploration into this compound as a potential therapeutic agent.
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across multiple domains, including medicinal chemistry, neurobiology, and materials science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The isoxazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
- Case Study : A study demonstrated that a related isoxazole compound reduced the viability of breast cancer cells by 70% after 48 hours of treatment .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:
- Research Findings : Compounds with similar structural motifs have been shown to modulate NMDA receptors, which are crucial for synaptic plasticity and memory formation. The protective effects against excitotoxicity suggest potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Properties
There is emerging evidence that compounds containing the benzo[d][1,3]dioxole structure possess antimicrobial activity:
- Example Studies : Research has shown that derivatives can inhibit the growth of various bacterial strains, indicating potential use as novel antibiotics .
Polymer Chemistry
The acrylamide functional group allows for the incorporation of this compound into polymer matrices:
- Usage : It can be utilized to synthesize hydrogels with enhanced mechanical properties and biocompatibility for biomedical applications .
Photonic Applications
Due to its unique optical properties, this compound may also find applications in photonics:
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoxazole- and Benzodioxole-Containing Acrylamides
(a) N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Structure : Simpler carboxamide without the acrylamide linker.
- Molecular Formula : C₁₂H₁₀N₂O₄.
- Key Difference : Absence of the acrylamide group reduces conformational flexibility and π-conjugation, likely diminishing binding affinity in targets requiring extended hydrophobic interactions.
(b) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
E- vs. Z-Isomers of Benzodioxole Acrylamides
(a) (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide
- Structure : E-configuration acrylamide with a 4-hydroxyphenethyl group.
- Biological Activity : Demonstrated anti-obesity effects via suppression of adipocyte differentiation, PPAR-γ inhibition, and reduced triglyceride levels in vivo .
- Key Difference : The E-isomer’s linear geometry may enhance interactions with hydrophobic pockets in PPAR-γ compared to the Z-isomer’s bent conformation.
Acrylonitrile Derivatives
(a) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The target compound’s acrylamide linker allows modular synthesis with diverse heterocycles (e.g., isoxazole, oxadiazole), enabling optimization of pharmacokinetic properties.
Isomer-Dependent Activity: E-isomers (e.g., ) show pronounced biological effects (e.g., anti-obesity), suggesting configuration critically impacts target binding.
Notes
Isomerism Matters : The Z/E configuration significantly alters molecular geometry and bioactivity. Computational modeling is recommended to predict binding modes.
Unmet Potential: While the target compound’s synthesis is established, its biological activity remains uncharacterized. Prioritize assays against targets like PPAR-γ or kinases.
Industrial Relevance : Structural analogs (e.g., ’s anti-obesity compound) highlight commercial viability in pharmaceuticals and nutraceuticals.
Q & A
Q. What are the common synthetic routes for acrylamide derivatives containing benzo[d][1,3]dioxol and isoxazole moieties?
Acrylamide derivatives are typically synthesized via condensation reactions. For example, benzo[d][1,3]dioxole-5-carbaldehyde can undergo a Claisen-Schmidt condensation with active methylene compounds to form α,β-unsaturated carbonyl intermediates. Subsequent coupling with amines (e.g., isoxazole-methylamine derivatives) via nucleophilic acyl substitution yields the final acrylamide . Reaction conditions often involve chloroform as a solvent and triethylamine as a base to neutralize HCl byproducts .
Q. How can the stereochemistry (Z/E) of the acrylamide double bond be confirmed experimentally?
The Z-configuration is verified using -NMR spectroscopy. The coupling constant () between the α- and β-protons of the acrylamide moiety typically ranges from 12–16 Hz for the Z-isomer, as seen in similar compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide () . X-ray crystallography may also be employed for definitive confirmation if suitable crystals are obtained .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : - and -NMR for structural elucidation (e.g., aromatic proton signals at δ 6.7–7.5 ppm, methylene protons from the benzodioxole at δ 5.96 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., observed 356.20 for related acrylamides) .
- HPLC : To assess purity and resolve stereoisomers using chiral columns .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide derivatives?
Microwave irradiation reduces reaction times and enhances selectivity. For example, microwave-assisted condensation of aldehydes with active methylene compounds achieves 70–85% yields in 10–20 minutes, compared to 18–24 hours under conventional heating . Optimization parameters include power (100–300 W), solvent polarity, and temperature gradients to favor Z-isomer formation .
Q. What strategies address contradictory biological activity data in structurally similar compounds?
Discrepancies in pharmacological profiles (e.g., antitumor activity) may arise from variations in substituent electronic effects or steric hindrance. Systematic SAR studies should compare:
- Isoxazole substituents : Electron-withdrawing groups (e.g., p-tolyl vs. unsubstituted aryl) alter binding affinity to targets like kinases .
- Benzodioxole positioning : Meta-substitution on the benzodioxole ring enhances metabolic stability compared to para-substitution . Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to correlate structural features with activity .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Tools like SwissADME or ADMETlab estimate:
- Lipophilicity : LogP values (~3.2) suggest moderate blood-brain barrier penetration.
- Metabolic stability : The benzodioxole moiety may undergo CYP450-mediated oxidation, requiring prodrug strategies .
- Toxicity : Structural analogs show low Ames test mutagenicity but potential hepatotoxicity at high doses .
Methodological Challenges and Solutions
Q. What purification techniques resolve issues with byproducts in acrylamide synthesis?
Common challenges include unreacted starting materials and stereoisomeric mixtures. Solutions:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the desired product .
- Recrystallization : Ethanol-DMF mixtures (9:1) improve crystal purity for X-ray analysis .
Q. How do solvent polarity and temperature influence the Z/E ratio in the final product?
Polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) favor the Z-isomer due to kinetic control. Nonpolar solvents (e.g., toluene) and higher temperatures (>50°C) promote thermodynamic equilibration toward the E-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
